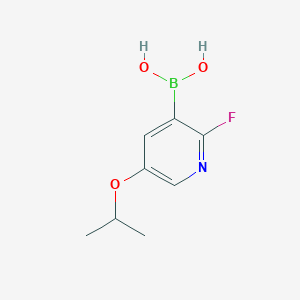

2-Fluoro-5-isopropoxypyridine-3-boronic acid

Description

Contextualization of Boronic Acids in Advanced Organic Synthesis

Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), are a class of organoboron compounds that have become indispensable in organic synthesis.

The journey of boronic acids in synthetic chemistry began with their initial synthesis in the 19th century. However, their full potential was not realized until the latter half of the 20th century. A pivotal moment in the history of boronic acid chemistry was the development of the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, has revolutionized the synthesis of biaryl and polyaryl structures, which are common in pharmaceuticals and other functional materials. The stability, low toxicity, and broad functional group tolerance of boronic acids have contributed to their widespread adoption.

The strategic importance of boronic acids lies in their versatility as synthetic intermediates. kara5.live They are key participants in a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. Beyond the celebrated Suzuki-Miyaura coupling, boronic acids are utilized in Chan-Lam coupling for C-N and C-O bond formation, as well as in rhodium-catalyzed conjugate additions. Their ability to form reversible covalent bonds with diols has also been exploited in the design of sensors and in protecting group chemistry. The generally non-toxic nature of boronic acids and their byproducts makes them attractive from a green chemistry perspective. kara5.live

Significance of Fluorinated Pyridine (B92270) Scaffolds in Molecular Design

The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of natural products, pharmaceuticals, and agrochemicals. The introduction of fluorine atoms onto this scaffold can profoundly influence the properties of the resulting molecule.

Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs. mdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which influences the solubility and pharmacokinetic properties of a molecule. The pyridine scaffold provides a rigid framework for the presentation of functional groups in three-dimensional space, which is crucial for molecular recognition and binding to biological targets.

The incorporation of fluorine into organic molecules can lead to significant changes in their physical, chemical, and biological properties. Due to its high electronegativity, fluorine can alter the electronic properties of the pyridine ring, influencing its reactivity and the pKa of the nitrogen atom. The substitution of hydrogen with fluorine can also block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug candidate. Furthermore, the small size of the fluorine atom allows it to act as a bioisostere of a hydrogen atom, while its unique electronic properties can lead to enhanced binding interactions with protein targets.

Research Trajectory and Rationale for Investigating 2-Fluoro-5-isopropoxypyridine-3-boronic acid

While specific, in-depth research solely focused on this compound is not extensively documented in publicly available literature, its value can be inferred from the widespread use of analogous fluorinated and alkoxylated pyridine boronic acids in drug discovery. These compounds are frequently employed as key intermediates in the synthesis of inhibitors for various protein kinases, which are important targets in oncology and other therapeutic areas. The rationale for investigating this particular compound lies in its potential to provide a unique combination of electronic, steric, and lipophilic properties that could lead to improved potency, selectivity, and pharmacokinetic properties of the final target molecules.

Properties

IUPAC Name |

(2-fluoro-5-propan-2-yloxypyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BFNO3/c1-5(2)14-6-3-7(9(12)13)8(10)11-4-6/h3-5,12-13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZYRXLTARRVRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1F)OC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401192034 | |

| Record name | Boronic acid, B-[2-fluoro-5-(1-methylethoxy)-3-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401192034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451391-01-7 | |

| Record name | Boronic acid, B-[2-fluoro-5-(1-methylethoxy)-3-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-fluoro-5-(1-methylethoxy)-3-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401192034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Pathways and Methodologies for 2 Fluoro 5 Isopropoxypyridine 3 Boronic Acid

Precursor Synthesis Strategies for the 2-Fluoro-5-isopropoxypyridine (B1532902) Core

The construction of the 2-fluoro-5-isopropoxypyridine scaffold is a crucial first phase. The methodologies generally involve building upon simpler, commercially available pyridine (B92270) derivatives, with careful consideration given to the order of functional group installation to ensure correct regiochemistry.

A common approach begins with a pre-existing fluorinated pyridine ring. Starting materials such as 2-fluoropyridine (B1216828) or 2,5-difluoropyridine (B1303130) can serve as foundational synthons. The strategy involves introducing the isopropoxy group at the C5 position, often via a nucleophilic aromatic substitution (SNAr) pathway.

For instance, a synthetic route could commence with 2-fluoro-5-bromopyridine. The bromine atom at the C5 position can be substituted by an isopropoxy group. Alternatively, a precursor like 5-amino-2-fluoropyridine (B167992) can be utilized. The amino group can be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis (a Sandmeyer-type reaction), yielding 2-fluoro-5-hydroxypyridine. This intermediate can then be subjected to etherification to install the isopropoxy group. Another viable precursor is 2-fluoro-5-nitropyridine, where the nitro group can be reduced to an amine and subsequently converted to the desired isopropoxy functionality.

The table below outlines potential fluorinated pyridine precursors and the necessary transformations.

| Starting Material | Key Transformations | Intermediate |

| 2-Fluoro-5-bromopyridine | Nucleophilic substitution with isopropoxide | 2-Fluoro-5-isopropoxypyridine |

| 5-Amino-2-fluoropyridine | Diazotization, Hydrolysis, Williamson Ether Synthesis | 2-Fluoro-5-hydroxypyridine |

| 2-Fluoro-5-nitropyridine | Reduction, Diazotization, Etherification | 5-Amino-2-fluoropyridine |

This table presents plausible synthetic routes based on established chemical principles for pyridine derivatization.

The introduction of the isopropoxy group at the C5 position must be highly regioselective. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In a substrate like 2-fluoro-5-bromopyridine, the fluorine atom at C2 strongly activates the pyridine ring towards nucleophilic attack. While the C2 and C6 positions are the most activated, the C5 position is also susceptible to substitution, particularly if the halogen at that position is a good leaving group like bromine or iodine.

The reaction involves treating the halogenated precursor with sodium or potassium isopropoxide in a suitable polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), often at elevated temperatures. The isopropoxide anion displaces the halide at the C5 position to yield the 2-fluoro-5-isopropoxypyridine core. The success of this reaction relies on the leaving group ability (I > Br > Cl >> F) and the activation provided by the electron-withdrawing nature of the pyridine nitrogen and the C2-fluoro substituent.

Boronylation Methodologies for 2-Fluoro-5-isopropoxypyridine Derivatives

Once the 2-fluoro-5-isopropoxypyridine core is synthesized, the final step is the introduction of the boronic acid or a boronic ester group at the C3 position. Several modern synthetic methods are available for this C-H or C-X bond functionalization.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective C-H functionalization. researchgate.netwikipedia.org In this approach, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating the deprotonation of a proton at the adjacent ortho position. researchgate.netwikipedia.org For 2-fluoro-5-isopropoxypyridine, the fluorine atom at the C2 position can serve as the DMG.

The process involves treating the precursor with a strong, sterically hindered lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), at low temperatures (typically -78 °C) in an anhydrous ethereal solvent like THF. clockss.orguwindsor.ca The base selectively abstracts the proton at the C3 position, which is ortho to the directing fluorine atom, generating a transient 3-lithiopyridine intermediate. This intermediate is then quenched in situ by adding a boron electrophile, such as triisopropyl borate (B1201080) (B(Oi-Pr)₃) or trimethyl borate (B(OMe)₃). Subsequent acidic workup hydrolyzes the resulting borate ester to afford the desired 2-fluoro-5-isopropoxypyridine-3-boronic acid. The use of hindered bases like LDA or LTMP is often crucial to prevent nucleophilic addition of the organolithium reagent to the pyridine ring. clockss.orguwindsor.ca

Iridium-catalyzed C-H borylation has emerged as a valuable tool for the direct conversion of C-H bonds into boronic esters. nih.govrsc.org This method offers an alternative, often milder, pathway that avoids the use of strong bases and cryogenic temperatures. The reaction typically employs an iridium(I) catalyst, such as [Ir(cod)OMe]₂ or [Ir(cod)Cl]₂, in conjunction with a bidentate nitrogen or phosphine (B1218219) ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy). The boron source is usually bis(pinacolato)diboron (B136004) (B₂pin₂).

For the 2-fluoro-5-isopropoxypyridine substrate, the regioselectivity of the borylation is governed by a combination of steric and electronic factors. digitellinc.com The pyridine nitrogen can coordinate to the iridium center, but this often leads to catalyst inhibition. nih.govrsc.org However, substituents on the ring direct the borylation. Steric hindrance generally directs the borylation to the most accessible C-H bond. In this case, the C3, C4, and C6 positions are potential sites for borylation. While predicting the exact regioselectivity can be complex, conditions can often be optimized to favor the desired C3 isomer. Erosion in selectivity can sometimes be observed with alkoxy-substituted pyridines. digitellinc.com

A highly reliable and widely used method for synthesizing aryl and heteroaryl boronic acids involves the conversion of a corresponding organic halide. This requires the synthesis of a 2-fluoro-5-isopropoxy-3-halopyridine (e.g., 3-bromo or 3-iodo) intermediate. This precursor can be prepared by electrophilic halogenation of the 2-fluoro-5-isopropoxypyridine core.

Once the 3-halopyridine is obtained, two primary routes are available:

Lithium-Halogen Exchange: This classic method involves treating the 3-bromo- (B131339) or 3-iodopyridine (B74083) derivative with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperature (-78 °C to -100 °C). researchgate.netresearchgate.net The reaction proceeds via a rapid lithium-halogen exchange to form the 3-lithiopyridine intermediate, which is then quenched with a borate ester as described in the DoM section. wikipedia.orgnih.gov The rate of exchange typically follows the trend I > Br >> Cl. wikipedia.org

Miyaura Borylation: This is a palladium-catalyzed cross-coupling reaction between the 3-halopyridine and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base like potassium acetate (B1210297) (KOAc). This method is known for its excellent functional group tolerance and generally mild reaction conditions, making it a popular choice in modern organic synthesis.

The table below summarizes the key features of the different boronylation methodologies.

| Methodology | Key Reagents | Temperature | Key Intermediate | Advantages |

| Directed ortho-Metalation (DoM) | LDA or LTMP, B(Oi-Pr)₃ | -78 °C | 3-Lithio-2-fluoro-5-isopropoxypyridine | High regioselectivity, direct C-H functionalization |

| Ir-Catalyzed C-H Borylation | [Ir(cod)Cl]₂, dtbpy, B₂pin₂ | Room Temp to 80 °C | Iridium-boryl complex | Mild conditions, avoids strong bases |

| Lithium-Halogen Exchange | n-BuLi or t-BuLi, B(Oi-Pr)₃ | -100 to -78 °C | 3-Lithio-2-fluoro-5-isopropoxypyridine | Reliable, well-established, rapid reaction |

| Miyaura Borylation | Pd(dppf)Cl₂, KOAc, B₂pin₂ | 80 - 110 °C | Organopalladium species | High functional group tolerance, mild conditions |

This table provides a comparative overview of common boronylation techniques applicable to the synthesis of the target compound.

Optimization of Reaction Conditions for Scalable Synthesis

The selection of an appropriate ligand is critical in transition metal-catalyzed borylation reactions, such as the Miyaura borylation or iridium-catalyzed C-H activation/borylation, which are common methods for synthesizing aryl boronic acids. The ligand not only stabilizes the metal center but also influences the catalyst's activity and selectivity.

In the context of palladium-catalyzed Miyaura borylation, phosphine ligands are widely employed. For instance, the use of bulky and electron-rich phosphine ligands like XPhos has been shown to be exceptionally active in the borylation of aryl chlorides. rsc.org The catalyst loading is another crucial factor to consider for a scalable and cost-effective synthesis. While higher catalyst loading might lead to faster reaction rates, it can also increase the cost and the amount of residual metal in the final product. Optimization studies often aim to find the lowest possible catalyst loading that still provides a high yield in a reasonable timeframe. For example, in some systems, reducing the catalyst loading to as low as 0.5 mol% has been achieved without compromising the reaction yield. rsc.org

For iridium-catalyzed C-H borylation, nitrogen-based ligands, such as derivatives of bipyridine and phenanthroline, have been extensively studied. researchgate.netnih.gov The design of these ligands can influence the regioselectivity of the borylation, which is particularly important for substituted pyridines. For instance, specially designed ligands can direct the borylation to a specific C-H bond, overriding the inherent electronic and steric biases of the substrate. nih.govacs.org The development of new ligand frameworks, such as dipyridyl hydrazone ligands, has been shown to generate catalysts that are significantly more active and selective than traditional ligands like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy). nih.gov

Table 1: Effect of Ligand and Catalyst Loading on Borylation of Aryl Chlorides

| Catalyst System | Ligand | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|---|

| XPhos-Pd-G2 | XPhos | 2 | High | rsc.org |

| XPhos-Pd-G2 | XPhos | 0.5 | Near-quantitative | rsc.org |

| [Ir(OMe)cod]₂ | dtbpy | 1.0 | - | nih.gov |

| [Ir(OMe)cod]₂ | dmadph | 1.0 | Improved activity and selectivity | acs.org |

The choice of solvent and the reaction temperature are critical parameters that significantly impact the efficiency and selectivity of borylation reactions. In Miyaura borylation, polar aprotic solvents like DMSO, 1,4-dioxane, and THF are commonly used. nih.gov However, in some cases, these solvents can lead to low conversion or the formation of significant byproducts. nih.gov Interestingly, the use of environmentally benign solvents like water, in the presence of a surfactant to form micelles, has been shown to be highly effective for Miyaura borylations of aryl bromides, even at room temperature. nih.gov The use of deep-eutectic solvents (DESs), such as those based on choline (B1196258) chloride, has also been reported as an efficient and environmentally friendly medium for palladium-catalyzed Miyaura borylation reactions. acs.org

Temperature is another key factor that influences the reaction rate and selectivity. While higher temperatures generally lead to faster reactions, they can also promote side reactions and decomposition of the product. Room-temperature borylation reactions are highly desirable for their energy efficiency and potential for improved functional group tolerance. rsc.org For instance, a combination of XPhos-Pd-G2/XPhos in ethanol (B145695) has been found to be effective for the room-temperature borylation of aryl chlorides. rsc.org In contrast, some iridium-catalyzed C-H borylation reactions may require elevated temperatures to achieve high conversion. nih.gov

Table 2: Influence of Solvent and Temperature on Miyaura Borylation

| Solvent | Temperature (°C) | Observations | Reference |

|---|---|---|---|

| DMSO | 80 | Commonly used, good for a range of substrates. | nih.gov |

| 1,4-Dioxane | - | Can lead to low conversion or byproducts in some cases. | nih.gov |

| Water (with surfactant) | Room Temperature | Exceptionally mild, highly chemoselective. | nih.gov |

| Ethanol | Room Temperature | Effective for borylation of aryl chlorides. | rsc.org |

| Choline Chloride-based Deep-Eutectic Solvents | - | Environmentally friendly and efficient. | acs.org |

Isolation and Purification Strategies in Multistep Synthesis

The isolation and purification of boronic acids, including this compound, can be challenging due to their propensity for dehydration to form boroxines and their potential instability on silica (B1680970) gel during chromatographic purification. organic-chemistry.orgchemicalforums.com Therefore, developing robust isolation and purification strategies is crucial, especially in a multistep synthesis.

One effective strategy to overcome the instability of boronic acids is to protect them as boronate esters. Pinacol (B44631) esters are commonly used for this purpose as they are generally stable to air and can be purified by chromatography. organic-chemistry.org However, the purification of pyridine-containing boronic esters on silica gel can still be problematic due to the basicity of the pyridine nitrogen, which can lead to streaking and poor separation. chemicalforums.com To address this, doping the silica gel with boric acid has been attempted, though its effectiveness for pyridine boronic esters is not guaranteed. chemicalforums.com

A more advanced and highly effective strategy involves the use of N-methyliminodiacetic acid (MIDA) boronates. nih.govnih.gov MIDA boronates are exceptionally stable to benchtop storage, compatible with a wide range of synthetic reagents, and, crucially, are universally compatible with chromatography. nih.gov This allows for the purification of the boronate at intermediate stages of a multistep synthesis. The MIDA group can be easily cleaved under mild conditions to liberate the free boronic acid just prior to its use in a subsequent reaction. nih.gov

For the final product, recrystallization is often a viable purification method for boronic acids, provided a suitable solvent system can be found. wiley-vch.de The choice of recrystallization solvent can influence the form of the isolated solid, yielding either the free boronic acid or its corresponding boroxine (B1236090) anhydride (B1165640). wiley-vch.de Aqueous solutions typically favor the formation of the free boronic acid. wiley-vch.de

Iii. Chemical Reactivity Profiles and Mechanistic Studies of 2 Fluoro 5 Isopropoxypyridine 3 Boronic Acid

Fundamental Reactivity of the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is the primary site of reactivity for this compound in its most common applications, serving as a versatile nucleophilic partner in palladium-catalyzed cross-coupling reactions. nbinno.com

The quintessential role of the boronic acid moiety in 2-Fluoro-5-isopropoxypyridine-3-boronic acid is to participate in the transmetalation step of catalytic cross-coupling cycles, most notably the Suzuki-Miyaura reaction. nbinno.comrsc.org This process involves the transfer of the 2-fluoro-5-isopropoxypyridin-3-yl group from the boron atom to a transition metal center, typically palladium(II). rsc.org

The stability and reactivity of this compound are highly dependent on the reaction medium. Like many boronic acids, it can undergo dehydration in organic solvents or under vacuum to form a cyclic anhydride (B1165640) known as a boroxine (B1236090). This process is reversible upon the addition of water.

Influence of Pyridine (B92270) Nitrogen on Reactivity and Coordination

The nitrogen atom within the pyridine ring exerts a significant influence on the reactivity and coordination behavior of this compound. nbinno.com The lone pair of electrons on the nitrogen atom imparts Lewis basic properties to the molecule. rsc.org

This basic site can interact with and coordinate to the transition metal center of the catalyst. nbinno.com Such coordination can influence the catalyst's activity, selectivity, and stability. nbinno.comacs.org Depending on the specific reaction conditions and the ligand environment of the metal, this interaction can either be beneficial, by pre-concentrating the coupling partners around the catalytic center, or detrimental, by leading to catalyst inhibition.

Furthermore, the pyridine nitrogen acts as an electron-withdrawing group through induction, affecting the electronic density of the entire ring system. This influences the acidity of the boronic acid and the nucleophilicity of the pyridyl group during transmetalation. In some catalytic systems, the pyridine nitrogen has been shown to act cooperatively with the boronic acid moiety to activate substrates. rsc.orgacs.org

Impact of Fluorine and Isopropoxy Substituents on Electronic Properties and Stereoselectivity

The electronic properties of the pyridine ring are finely tuned by the opposing effects of the fluorine and isopropoxy substituents. nih.gov The fluorine atom at the C2 position is a strongly electronegative and electron-withdrawing group. researchgate.netacs.org It decreases the electron density of the pyridine ring through a powerful inductive effect (-I), which can enhance the rate of transmetalation for electron-poor arylboronic acids in some catalytic systems. nih.gov

In terms of stereoselectivity, particularly in the synthesis of atropisomers where rotation around a newly formed C-C bond is hindered, the ortho-fluoro substituent can play a significant role. Its steric bulk, although modest, combined with potential electronic repulsion, can influence the rotational barrier around the aryl-pyridyl bond, potentially leading to the selective formation of one atropisomer over another. nih.gov

| Substituent | Position | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| Pyridine Nitrogen | 1 | Inductively withdrawing (-I) | Modulates ring electron density, acts as a coordination site. nbinno.com |

| Fluorine | 2 | Strongly inductively withdrawing (-I) | Decreases ring electron density, potentially increasing reactivity in transmetalation. nih.gov |

| Isopropoxy | 5 | Donating through resonance (+R), weakly withdrawing through induction (-I) | Increases ring electron density, counteracting the fluorine's effect. |

Mechanistic Investigations of Key Transformations Involving this compound

The primary transformation involving this compound is the Suzuki-Miyaura cross-coupling reaction. Mechanistic studies, while often focused on simpler arylboronic acids, provide a clear framework for understanding its reactivity. colab.wsrsc.org

The catalytic cycle for the Suzuki-Miyaura reaction involving this compound is generally understood to proceed via three fundamental steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with an organohalide (Ar-X) or pseudohalide, inserting itself into the carbon-halogen bond to form a square planar palladium(II) intermediate, [Ar-Pd(II)-X]. rsc.org

Transmetalation: This is the key step where this compound enters the cycle. Following activation by a base to form the corresponding boronate, the 2-fluoro-5-isopropoxypyridinyl group is transferred from boron to the palladium(II) center, displacing the halide or pseudohalide and forming a diorganopalladium(II) complex, [Ar-Pd(II)-Ar']. rsc.orgillinois.edu

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the final biaryl product (Ar-Ar'). This step regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. researchgate.net

| Step | Reactants | Key Intermediate | Product of Step |

|---|---|---|---|

| Oxidative Addition | Pd(0) catalyst, Organohalide (Ar-X) | [Ar-Pd(II)-X] complex | Palladium(II) species |

| Transmetalation | [Ar-Pd(II)-X], Activated Boronic Acid (Ar'-B(OH)₃⁻) | Pre-transmetalation Pd-O-B complex illinois.edu | [Ar-Pd(II)-Ar'] complex |

| Reductive Elimination | [Ar-Pd(II)-Ar'] complex | Transient three-coordinate Pd(II) species | Biaryl product (Ar-Ar'), Pd(0) catalyst |

Computational Chemistry Approaches for Understanding Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of organoboron compounds, including substituted pyridineboronic acids. iciq.orgnih.gov While specific computational studies on this compound are not extensively available in public literature, the reaction pathways can be understood by drawing parallels with computational studies on analogous fluorinated and alkoxy-substituted arylboronic acids, especially in the context of widely used reactions like the Suzuki-Miyaura cross-coupling. aalto.fimdpi.com

Computational models are crucial for mapping the potential energy surfaces of a reaction, identifying transition states, and calculating the activation energies for each elementary step. mdpi.com This provides deep insights into the reaction kinetics and the factors governing product formation and selectivity. For a typical palladium-catalyzed cross-coupling reaction involving a pyridineboronic acid, the catalytic cycle is computationally modeled through three primary stages: oxidative addition, transmetalation, and reductive elimination. iciq.orgnih.gov

Modeling the Suzuki-Miyaura Catalytic Cycle:

The reaction pathway of this compound in a Suzuki-Miyaura coupling can be computationally investigated to understand the influence of its specific substituents. DFT calculations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), are used to model the geometry and energetics of reactants, intermediates, transition states, and products. mdpi.com

Oxidative Addition: The initial step involves the reaction of an aryl halide with a Pd(0) complex. Computational studies clarify the connection between the coordination number of the palladium complex and the selectivity of this step. iciq.orgnih.gov

Transmetalation: This is often the rate-determining step and involves the transfer of the pyridyl group from the boron atom to the palladium center. The role of the base is critical and is a key focus of computational modeling. iciq.org DFT studies can elucidate the mechanism of boronic acid activation by the base to form a more reactive boronate species. The presence of the electron-withdrawing fluorine and electron-donating isopropoxy group can have competing effects on the Lewis acidity of the boron center and the nucleophilicity of the pyridyl ring, which can be quantified through computational analysis. rsc.orgsdu.dk

Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. Computational models can rationalize the effect of ligand substitution on the palladium center during this process. nih.gov

Influence of Substituents on Reaction Pathways:

The fluoro and isopropoxy substituents on the pyridine ring are expected to significantly influence the reactivity and regioselectivity of this compound.

Fluorine Substituent: The strong electron-withdrawing nature of the fluorine atom can impact the electronic properties of the pyridine ring and the boronic acid moiety. DFT studies on related fluorinated pyridines have been used to investigate the mechanism of C-F activation and other reactions. researchgate.net

Isopropoxy Substituent: Alkoxy groups, like isopropoxy, are known to influence the regioselectivity of reactions through both steric and electronic effects. mdpi.comresearchgate.net DFT calculations can model the non-covalent interactions that may occur between the alkoxy group and the catalyst or other reagents, which can direct the reaction to a specific pathway. mdpi.comresearchgate.net

Illustrative Computational Data for a Model Suzuki-Miyaura Reaction:

While specific data for this compound is not available, the following tables provide representative data from DFT calculations on analogous Suzuki-Miyaura reaction steps to illustrate the type of information that can be obtained.

Table 1: Calculated Relative Free Energies (ΔG, in kcal/mol) for Key Intermediates and Transition States in a Model Suzuki-Miyaura Coupling Reaction.

| Species | Description | Relative Free Energy (ΔG) |

| Reactants | Pd(0) Complex + Aryl Halide + Boronic Acid + Base | 0.0 |

| TS_OA | Transition State for Oxidative Addition | +15.2 |

| INT_OA | Oxidative Addition Intermediate | -5.7 |

| TS_Trans | Transition State for Transmetalation | +22.5 |

| INT_RE | Pre-Reductive Elimination Intermediate | -12.3 |

| TS_RE | Transition State for Reductive Elimination | +18.9 |

| Products | Coupled Product + Pd(0) Complex | -25.8 |

This is a hypothetical representation based on typical values found in the literature for similar systems.

Table 2: Key Geometric Parameters (in Ångströms) for the Transmetalation Transition State (TS_Trans) from a DFT Model.

| Parameter | Description | Bond Length (Å) |

| Pd-C(pyridyl) | Forming bond between Palladium and Pyridyl Carbon | 2.35 |

| B-C(pyridyl) | Breaking bond between Boron and Pyridyl Carbon | 2.10 |

| Pd-O(base) | Interaction between Palladium and Oxygen of the Base | 2.05 |

This is an illustrative table based on general findings for Suzuki-Miyaura transmetalation transition states.

These computational approaches provide a powerful framework for understanding the intricate details of reaction pathways involving this compound, enabling the rational design of catalysts and reaction conditions for improved synthetic outcomes.

Iv. Advanced Synthetic Applications of 2 Fluoro 5 Isopropoxypyridine 3 Boronic Acid As a Building Block

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and 2-Fluoro-5-isopropoxypyridine-3-boronic acid is an excellent substrate for several such transformations.

Suzuki-Miyaura Coupling with Diverse Coupling Partners

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between a boronic acid and an organic halide or pseudohalide, is one of the most widely used methods for the formation of biaryl and heteroaryl structures.

This compound readily participates in Suzuki-Miyaura coupling reactions with a diverse range of aryl and heteroaryl halides (chlorides, bromides, and iodides) and pseudohalides (such as triflates). These reactions, typically catalyzed by palladium complexes with phosphine (B1218219) ligands, provide a direct route to a variety of substituted 2-fluoropyridine (B1216828) derivatives. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

A general scheme for the Suzuki-Miyaura coupling of this compound is presented below:

Scheme 1: General Suzuki-Miyaura Coupling Reaction

Where Ar represents an aryl or heteroaryl group, and X can be a halide (Cl, Br, I) or a pseudohalide (e.g., OTf).

Detailed research findings have demonstrated the successful coupling of various heteroaryl boronic acids with different coupling partners. For instance, studies have shown that Pd(dppf)Cl₂ can be an effective catalyst for the coupling of heteroaryl boronic acids with pyridine-2-sulfonyl fluoride, yielding 2-arylpyridines in modest to good yields (5%–89%). The reaction conditions, such as temperature and the presence of water, can significantly influence the outcome.

Table 1: Illustrative Examples of Suzuki-Miyaura Coupling with Heteroaryl Boronic Acids

| Entry | Heteroaryl Boronic Acid | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Thiopheneboronic acid pinacol (B44631) ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 89 |

| 2 | 2-Furanboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | 75 |

| 3 | 3-Pyridylboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 35 |

| 4 | 4-Cyanophenylboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 35 |

Note: The data in this table is based on analogous reactions with other heteroaryl boronic acids and is intended to be illustrative of the general reaction conditions and potential outcomes.

In molecules with multiple reactive sites, achieving regioselectivity and chemoselectivity is a significant synthetic challenge. The electronic and steric properties of this compound can influence the outcome of Suzuki-Miyaura couplings with complex substrates. The fluorine atom at the 2-position and the isopropoxy group at the 5-position electronically modify the pyridine (B92270) ring, which can lead to preferential reaction at one site over another in a polyhalogenated coupling partner.

For instance, in couplings with di- or tri-halogenated heterocycles, the inherent reactivity differences of the halogen atoms (I > Br > Cl) and the electronic nature of the positions they occupy on the aromatic ring play a crucial role in determining the site of the first coupling. By carefully selecting the reaction conditions, such as the catalyst, ligand, and temperature, it is often possible to control the selectivity of the reaction and favor the formation of a specific isomer.

Emerging Palladium-Catalyzed C-F Activation Strategies

The activation and functionalization of carbon-fluorine (C-F) bonds is a rapidly developing area of organometallic chemistry. Given the presence of a C-F bond in this compound, emerging palladium-catalyzed strategies that can selectively activate this bond for cross-coupling reactions are of significant interest. While the C-B bond is the primary site of reaction in traditional Suzuki-Miyaura couplings, under specific conditions, the C-F bond can also be targeted.

Palladium catalysts, particularly those with electron-rich and bulky ligands, have been shown to mediate the activation of C-F bonds in fluoroaromatic compounds. These reactions often require more forcing conditions compared to the activation of other carbon-halogen bonds. The development of methods that allow for the selective C-F activation in the presence of a boronic acid moiety would open up new avenues for the derivatization of this compound, enabling the introduction of a second point of diversity.

Copper-Mediated Cross-Coupling Reactions

Copper-mediated cross-coupling reactions have gained prominence as a milder and often more economical alternative to palladium-catalyzed methods for the formation of carbon-heteroatom bonds.

Chan-Lam Type Couplings for C-N and C-O Bond Formation

The Chan-Lam coupling is a copper-mediated reaction that facilitates the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds between a boronic acid and an amine or an alcohol, respectively. This reaction is particularly attractive due to its typically mild conditions, often proceeding at room temperature and open to the air.

This compound can serve as the aryl donor in Chan-Lam couplings, reacting with a wide variety of N- and O-nucleophiles to produce the corresponding arylamines and aryl ethers.

Scheme 2: General Chan-Lam Coupling Reaction

Where Nu can be an amine (NHR') or an alcohol/phenol (OR').

The scope of the Chan-Lam coupling is broad, encompassing primary and secondary amines, anilines, amides, imides, and various alcohols and phenols. The choice of copper catalyst (e.g., Cu(OAc)₂, CuI), ligand (if any), base, and solvent is critical to the success of the reaction.

Table 2: Potential Nucleophiles for Chan-Lam Coupling with this compound

| Nucleophile Type | Example Nucleophile | Expected Product Type |

| Primary Amine | Benzylamine | N-Aryl Benzylamine |

| Secondary Amine | Morpholine | N-Aryl Morpholine |

| Aniline | 4-Methoxyaniline | Diaryl Amine |

| Phenol | Phenol | Aryl Ether |

| Alcohol | Methanol | Aryl Methyl Ether |

This table illustrates the potential scope of the Chan-Lam coupling with the specified boronic acid, based on the known reactivity of this reaction type.

Other Copper-Catalyzed Transformations

Beyond the well-established Chan-Lam and Buchwald-Hartwig aminations, this compound and its derivatives are valuable substrates in a variety of other copper-catalyzed transformations. These reactions leverage the unique reactivity of the carbon-boron bond to forge new connections, often under milder conditions than those required by other organometallic reagents.

One significant area is the copper-catalyzed homocoupling of boronic acids, which can be a deliberate strategy for synthesizing symmetric biaryl compounds or an undesired side reaction in cross-coupling protocols. nih.govresearchgate.net Mechanistic studies indicate that the process involves a B-to-Cu(II) transmetalation, facilitated by a base, followed by steps leading to reductive elimination to form the C-C bond. nih.govresearchgate.net Understanding the factors that favor homocoupling versus cross-coupling is critical for reaction optimization.

Copper catalysis also enables stereospecific cross-couplings of boronic esters with a range of electrophiles. nih.gov While often demonstrated with alkylboronic esters, the principles can be extended to aryl systems. These transformations can create C-C bonds with allyl halides, propargylic halides, and β-halo enones, and C-N bonds with hydroxylamine (B1172632) esters. nih.gov The reaction typically involves the formation of a boron "ate" complex, which then undergoes transmetalation to a configurationally stable organocopper(I) species prior to coupling. nih.gov

Furthermore, the pyridyl moiety within the this compound structure can act as a directing group in copper-catalyzed reactions. Research has shown that a pyridyl directing group is essential for achieving the copper-catalyzed fluorination of aryl bromides. rsc.org This suggests potential intramolecular applications or specialized reactivity for the target boronic acid. Mechanistic investigations of such transformations point towards a Cu(I)/Cu(III) catalytic cycle, where the directing group stabilizes the copper catalyst and facilitates key steps like oxidative addition. rsc.org

| Transformation Type | Catalyst System (Typical) | Electrophile/Reagent | Potential Product with this compound |

| Homocoupling | Cu(II) salt, Base | - | 2,2'-Difluoro-5,5'-diisopropoxy-3,3'-bipyridine |

| Alkynylation | CuCN | Alkynyl bromide | 2-Fluoro-3-(alkynyl)-5-isopropoxypyridine |

| Allylation | CuCN | Allyl halide | 2-Fluoro-3-(allyl)-5-isopropoxypyridine |

| Amination | Cu(I) salt | Hydroxylamine ester | 3-Amino-2-fluoro-5-isopropoxypyridine |

C-H Functionalization Strategies Utilizing Boronic Acid Derivatives

Directly converting C-H bonds into new functional groups is a powerful strategy in organic synthesis for its atom economy. Boronic acids and their derivatives are increasingly utilized in these advanced C-H functionalization reactions, both as reagents and as functional handles to direct transformations at remote positions.

Achieving regioselectivity in C-H activation is a major challenge, especially for positions that are not electronically or sterically biased. acs.org A highly successful strategy involves the use of directing groups, which position a transition-metal catalyst at a specific C-H bond through a covalent tether or coordinating interaction, leading to cyclometalation. nih.govrsc.org While this approach has traditionally favored ortho-functionalization, recent advances have enabled the functionalization of more distant C-H bonds, such as at the meta position of an aromatic ring. acs.orgnih.gov

This is accomplished using specialized templates or "directing groups" that are designed with the correct length and geometry to reach a remote C-H bond. nih.gov The boronic acid functional group, or a derivative like a MIDA boronate ester, can itself serve as the anchor point for such a directing group. acs.org This allows for the precise functionalization of a molecule at a site that would be otherwise inaccessible. For a molecule like this compound, one could envision attaching a directing template to the boronic acid moiety to achieve C-H activation at other positions on the pyridine ring or even on the isopropoxy substituent. youtube.com

While transition metals are central to many C-H activation strategies, there is growing interest in developing transition-metal-free alternatives to reduce cost and toxicity. nih.gov Boronic acids are key reagents in several such methods.

One notable example is the synthesis of ketones from aldehydes and boronic acids. nih.govucm.es This reaction proceeds without a transition metal, instead using a reagent like nitrosobenzene (B162901) to activate both the aldehyde C-H bond (via an iminium species) and the boronic acid (as a boronate). This dual activation facilitates an intramolecular migration of the aryl group from the boron to the carbon of the former aldehyde, forming a new C-C bond. nih.govucm.es

Another important class of transition-metal-free reactions is the conjugate addition of boronic acids to electron-deficient alkenes. researchgate.net The nucleophilicity of the organic group on the boron atom can be enhanced by forming a boronate "ate" complex, allowing it to add to Michael acceptors without the need for a transition-metal catalyst. researchgate.net These methods showcase the versatility of boronic acids as nucleophilic partners in C-C bond formation under mild, metal-free conditions.

| Reaction Type | Key Reagents | Role of Boronic Acid | Example Product from Aldehyde + this compound |

| Ketone Synthesis | Aldehyde, Nitrosobenzene | Aryl Nucleophile | (2-Fluoro-5-isopropoxypyridin-3-yl)(R)methanone |

| Conjugate Addition | α,β-Unsaturated Carbonyl | Carbon Nucleophile | 3-(2-Fluoro-5-isopropoxypyridin-3-yl)-substituted carbonyl compound |

Stereoselective and Enantioselective Synthesis Incorporating the Boronic Acid

This compound, while achiral itself, is a valuable building block for the synthesis of complex chiral molecules. Its utility in stereoselective reactions allows for the controlled formation of specific stereoisomers, which is of paramount importance in fields like medicinal chemistry and materials science.

A powerful technique for the stereoselective synthesis of carbon chains is the Matteson homologation of chiral boronic esters. nih.gov This reaction involves the addition of a (dihalomethyl)lithium reagent to a boronic ester, followed by a nucleophile-induced rearrangement that extends the carbon chain by one carbon while controlling the stereochemistry at the newly formed chiral center. nih.govresearchgate.net By converting this compound into a chiral boronic ester (e.g., with a pinanediol auxiliary), it can be used as a starting point for iterative homologation sequences to build up complex, stereodefined structures containing the pyridyl moiety. researchgate.net

Furthermore, recent advancements have focused on creating molecules that are stereogenic at the boron atom itself. rsc.org These four-coordinate boron compounds can possess significant configurational stability and unique chiroptical properties. rsc.orgmetu.edu.tr Synthetic strategies to access these compounds often involve the reaction of a boronic acid with a chiral ligand system, allowing for the diastereoselective or enantioselective formation of the boron-centered stereocenter.

Copper-catalyzed transformations of boronic esters can also proceed with high stereospecificity. nih.gov If a chiral, enantiomerically-enriched boronic ester derived from this compound were synthesized, it could potentially undergo coupling with various electrophiles while retaining the stereochemical integrity of an adjacent chiral center. nih.gov

Multi-Component Reactions and One-Pot Syntheses

To improve synthetic efficiency, reduce waste, and rapidly build molecular complexity, modern organic chemistry increasingly relies on multi-component reactions (MCRs) and one-pot syntheses. mdpi.comnih.gov Boronic acids, including this compound, are ideal substrates for these streamlined processes.

MCRs are convergent reactions where three or more starting materials react in a single synthetic operation to form a product that incorporates portions of all the initial components. mdpi.com Boronic acids can participate in various MCRs. For instance, the Ugi four-component reaction has been adapted to synthesize complex bis-boronic acid compounds for applications in chemical sensing. rsc.org A notable example is the one-step, three-component synthesis of stereogenic-at-boron fluorophores (BOSPYR) from boronic acids, salicylaldehydes, and 2-formylpyrrole hydrazones. metu.edu.trrsc.org This approach allows for the rapid generation of structurally diverse and functionally complex boron-containing molecules.

One-pot syntheses involve performing multiple consecutive reaction steps in the same flask without isolating intermediates. This strategy avoids lengthy purification procedures and minimizes solvent waste. This compound could be employed in a one-pot sequence, for example, by first undergoing a Suzuki-Miyaura coupling followed by a subsequent transformation on another part of the newly formed molecule. One-pot protocols have been developed for the synthesis of complex heterocyclic systems like 1-aryl-3-trifluoromethylpyrazoles, where sequential reactions occur in a single vessel to achieve the final product efficiently. nih.gov Similarly, boronic acid-functionalized nanoparticles have been prepared in a one-pot emulsion polymerization process. researchgate.net

| Strategy | Key Features | Role of Boronic Acid | Example Reaction Type |

| Multi-Component Reaction (MCR) | ≥3 reactants combine in one step; high atom economy. mdpi.com | One of the key building blocks. | Synthesis of BOSPYR fluorophores. metu.edu.trrsc.org |

| One-Pot Synthesis | Multiple sequential steps, no intermediate isolation; high step economy. | Reactant in one of the sequential steps. | Suzuki coupling followed by in-situ functionalization. |

V. Role of 2 Fluoro 5 Isopropoxypyridine 3 Boronic Acid in Scaffold Diversification and Library Synthesis

Construction of Diverse Heterocyclic Systems

The primary application of 2-Fluoro-5-isopropoxypyridine-3-boronic acid in constructing diverse heterocyclic systems is through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.com This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for linking aromatic rings. researchgate.net In this context, the boronic acid serves as the organoboron component, which is coupled with a variety of organohalides (typically bromides or iodides) to generate complex biaryl and heteroaryl structures.

The versatility of this building block allows for its reaction with a wide array of coupling partners, leading to a significant expansion of molecular diversity. By systematically varying the halide coupling partner, chemists can rapidly generate analogues with different substituents and core structures. This approach is fundamental to structure-activity relationship (SAR) studies in drug discovery.

Table 1: Examples of Heterocyclic Scaffolds from this compound via Suzuki-Miyaura Coupling

| Coupling Partner (Ar-X) | Resulting Heterocyclic Scaffold | Potential Therapeutic Area |

|---|---|---|

| 4-Bromotoluene | 2-Fluoro-5-isopropoxy-3-(p-tolyl)pyridine | Oncology, Inflammation |

| 2-Chloropyrimidine | 2-(2-Fluoro-5-isopropoxypyridin-3-yl)pyrimidine | Kinase Inhibition |

| 6-Bromoquinoline | 6-(2-Fluoro-5-isopropoxypyridin-3-yl)quinoline | CNS Disorders, Antiviral |

Application in Parallel Synthesis and Combinatorial Chemistry

Parallel synthesis and combinatorial chemistry are high-throughput techniques designed to rapidly produce large libraries of related compounds for screening. nih.gov Boronic acids are well-suited for these methodologies due to their stability, commercial availability, and generally good reactivity under standardized conditions. mdpi.com

This compound is an ideal reagent for such applications. In a typical parallel synthesis workflow, a solution of the boronic acid can be dispensed into an array of reaction vessels (e.g., a 96-well plate), with each well containing a different halide coupling partner. By subjecting the entire plate to a standardized set of Suzuki-Miyaura coupling conditions, a library of unique products can be generated simultaneously. This process significantly accelerates the discovery of initial "hit" compounds by allowing for the rapid screening of many structurally related molecules.

Table 2: Hypothetical 3x3 Combinatorial Array for Library Generation

| Aryl Bromide 1 (e.g., 1-bromo-4-nitrobenzene) | Aryl Bromide 2 (e.g., 3-bromoanisole) | Aryl Bromide 3 (e.g., 2-bromothiophene) |

|---|

| Boronic Acid 1 (this compound) | Product 1A | Product 1B | Product 1C |

Strategies for Generating Complex Fluorinated Pyridine (B92270) Scaffolds

The generation of complex molecular architectures often requires multi-step synthetic strategies. This compound serves as a foundational building block in these sequences. A common strategy involves an initial Suzuki-Miyaura coupling to install the fluoropyridine core, followed by further functionalization of either the newly introduced aromatic ring or the pyridine ring itself.

The fluorine atom plays a crucial role beyond simply modifying pharmacokinetic properties. nih.gov Its strong electron-withdrawing nature can influence the regioselectivity of subsequent reactions on the pyridine ring, such as nucleophilic aromatic substitution (SNAr) or further metal-catalyzed functionalizations. orgsyn.org For instance, a product from an initial coupling reaction could be subjected to conditions that selectively modify a different position on the pyridine ring, leading to highly decorated and complex three-dimensional scaffolds. nih.gov

Strategies may include:

Sequential Cross-Coupling: Using a di-halogenated coupling partner in the initial reaction allows for a second, different cross-coupling reaction to be performed.

Functional Group Transformation: If the coupling partner contains a modifiable functional group (e.g., an ester, a nitro group), this can be transformed in subsequent steps into amides, amines, or other functionalities to build complexity.

Cyclization Reactions: Intramolecular reactions can be designed to form new rings, creating rigid, fused heterocyclic systems that are often desirable in drug candidates.

Utility in Fragment-Based Approaches for Chemical Space Exploration (Synthetic Aspects)

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. nih.gov These initial fragment hits are then optimized and grown into more potent, drug-like molecules. acs.org

This compound possesses properties that make it and its simple derivatives highly suitable for FBDD. The fluorinated pyridine core is a "privileged" scaffold found in many approved drugs. nih.gov The molecule itself aligns well with the empirical "Rule of Three," a set of guidelines used to define fragment-like chemical space. nih.gov

Table 3: "Rule of Three" Analysis for this compound

| Property | Value | "Rule of Three" Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 199.00 g/mol | ≤ 300 Da | Yes |

| Calculated LogP (cLogP) | ~1.5 - 2.0 | ≤ 3 | Yes |

| Hydrogen Bond Donors (HBD) | 2 (from -B(OH)₂) | ≤ 3 | Yes |

| Hydrogen Bond Acceptors (HBA) | 4 (N, O, 2xOH) | ≤ 3 | No* |

*Note: While the boronic acid itself has 4 acceptors, it is a reactive handle. The coupled fragment, where the B(OH)₂ is replaced, would typically have fewer acceptors, bringing it into compliance.

From a synthetic standpoint, the boronic acid functional group is the key to its utility in FBDD. It serves as a versatile and reactive "vector" that allows for the straightforward synthetic elaboration of the fragment once a binding interaction is confirmed. nih.gov This "fragment growing" strategy involves coupling the initial hit with other chemical moieties to extend into adjacent pockets of the target protein, thereby increasing binding affinity and potency. The presence of fluorine also provides a valuable spectroscopic handle, as ¹⁹F-NMR is a highly sensitive and effective technique for screening fragment libraries and characterizing binding events. mdpi.com

Vi. Analytical and Spectroscopic Methodologies for Research on 2 Fluoro 5 Isopropoxypyridine 3 Boronic Acid Reactions and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the study of 2-Fluoro-5-isopropoxypyridine-3-boronic acid and its derivatives. Multinuclear NMR experiments, including ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, provide detailed information about molecular structure, connectivity, and chemical environment.

¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of proton signals in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the assignment of each atom within the isopropoxy and pyridine (B92270) moieties.

¹⁹F NMR is particularly valuable due to the fluorine substituent on the pyridine ring. The ¹⁹F chemical shift is highly sensitive to the electronic environment, making it an excellent probe for monitoring reactions. A change in the ¹⁹F chemical shift can indicate the conversion of the boronic acid to a boronate ester or the formation of a cross-coupled product. Furthermore, coupling between the fluorine atom and nearby protons (J-coupling) can provide critical information for structural assignment. ¹⁹F NMR is considered an excellent tool for determining the composition of fluorine-containing boronic compounds.

¹¹B NMR provides information about the boron center. The chemical shift and signal width can distinguish between the trigonal planar boronic acid and the tetrahedral boronate species formed upon reaction or complexation.

For reaction monitoring, time-course NMR experiments can track the disappearance of starting material signals and the appearance of product signals, allowing for the determination of reaction kinetics and endpoints. For example, in a Suzuki-Miyaura coupling reaction, the characteristic signals of this compound would be observed to decrease while new signals corresponding to the biaryl product emerge.

Table 1: Representative NMR Techniques for this compound Analysis

| Technique | Information Obtained | Application in Research |

| ¹H NMR | Proton chemical shifts, coupling constants (J-coupling), integration. | Elucidation of the proton environment, confirmation of isopropoxy and pyridine ring protons. |

| ¹³C NMR | Carbon chemical shifts. | Determination of the carbon skeleton of the molecule and its derivatives. |

| ¹⁹F NMR | Fluorine chemical shifts, coupling constants. | Monitoring reaction conversion, sensitive probe of the electronic environment around the fluorine atom. |

| ¹¹B NMR | Boron chemical shifts and signal characteristics. | Probing the coordination state of the boron atom (trigonal vs. tetrahedral). |

| 2D NMR (COSY, HSQC, HMBC) | Correlation between nuclei. | Unambiguous assignment of ¹H and ¹³C signals, determination of connectivity between atoms. |

Mass Spectrometry (MS) for Product Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound derivatives and to assess the purity of samples. By ionizing the sample and measuring the mass-to-charge ratio (m/z) of the resulting ions, MS provides a precise molecular weight of the compound.

High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, which allows for the calculation of the elemental composition. This is crucial for confirming the identity of a newly synthesized derivative. Various ionization techniques can be employed, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a time-of-flight (TOF) mass analyzer.

In the context of reaction monitoring, MS can be used to identify the products, byproducts, and any remaining starting materials in a reaction mixture. For purity assessment, the presence of ions with m/z values corresponding to potential impurities can be investigated. The relative intensity of these signals can provide a semi-quantitative measure of purity.

Table 2: Application of Mass Spectrometry in the Analysis of a Hypothetical Derivative

| Analysis Type | Ionization Method | Data Obtained | Purpose |

| Molecular Weight Confirmation | ESI-TOF | Precise m/z of the molecular ion [M+H]⁺ or [M-H]⁻. | Confirms the identity of the synthesized product. |

| Purity Assessment | ESI or APCI | Detection of m/z values corresponding to impurities. | Identifies and estimates the level of byproducts or unreacted starting materials. |

| Structural Fragmentation | Tandem MS (MS/MS) | Fragmentation pattern of the molecular ion. | Provides structural information by breaking the molecule into smaller, identifiable pieces. |

Chromatographic Techniques (HPLC, GC) for Purity Analysis and Reaction Progress Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them ideal for determining the purity of this compound and its derivatives, as well as for monitoring the progress of a reaction.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for the analysis of boronic acids and their products. Reversed-phase HPLC, using a C18 stationary phase and a mobile phase typically consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with an acidic modifier, can effectively separate the polar boronic acid from less polar products and starting materials. A UV detector is commonly used for detection, as the pyridine ring is chromophoric. By analyzing samples taken from a reaction at different time points, the consumption of reactants and the formation of products can be quantified, providing a detailed reaction profile.

The analysis of boronic acids by HPLC can be challenging due to their potential for dehydration to form boroxines or degradation under certain conditions. Method development often involves careful selection of pH and mobile phase composition to ensure the stability of the analyte.

Gas Chromatography (GC) is generally not suitable for the direct analysis of boronic acids due to their low volatility and thermal instability. However, volatile derivatives of the final products could potentially be analyzed by GC-MS, which couples the separation power of GC with the detection capabilities of mass spectrometry.

Table 3: Chromatographic Methods for the Analysis of this compound Reactions

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Methanol with acid (e.g., formic acid) | UV-Vis/PDA | Purity assessment of final products, reaction monitoring by quantifying reactants and products. |

| GC-MS | Capillary column (e.g., HP-5MS) | Helium | Mass Spectrometer | Analysis of volatile and thermally stable final products or derivatives. |

X-ray Crystallography for Molecular Structure and Stereochemistry Determination of Derivatives

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound that can be grown as single crystals, this technique provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which a detailed model of the molecular structure can be built and refined.

In the study of boronic acid derivatives, X-ray crystallography can confirm the outcome of a reaction, for example, by showing the newly formed carbon-carbon bond in a Suzuki-Miyaura product. It can also reveal important information about intermolecular interactions, such as hydrogen bonding, which influences the packing of molecules in the solid state. For instance, many boronic acids are known to form dimeric structures in the solid state through hydrogen bonds between their B(OH)₂ groups.

Table 4: Information Derived from X-ray Crystallography of a Derivative Crystal

| Parameter | Description | Significance |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Fundamental property of the crystalline solid. |

| Bond Lengths and Angles | The distances between atoms and the angles between bonds. | Confirms the connectivity and geometry of the molecule. |

| Torsion Angles | The dihedral angles between planes of atoms. | Describes the conformation of the molecule. |

| Intermolecular Interactions | Non-covalent interactions like hydrogen bonds and van der Waals forces. | Explains the packing of molecules in the crystal lattice. |

| Absolute Stereochemistry | The absolute configuration of chiral centers. | Crucial for stereoselective synthesis and biological activity. |

Advanced Spectroscopic Techniques for Mechanistic Interrogation (e.g., in situ IR, UV-Vis)

To gain deeper insight into the reaction mechanisms involving this compound, advanced in situ spectroscopic techniques can be employed. These methods monitor the reaction as it occurs, providing real-time information about the formation and consumption of intermediates.

In situ Infrared (IR) Spectroscopy , often using an Attenuated Total Reflectance (ATR) probe, can track changes in vibrational modes of functional groups throughout a reaction. For instance, the B-O stretching vibrations of the boronic acid would change upon its conversion to a boronate ester during the transmetalation step of a Suzuki-Miyaura cycle. This can provide valuable data on the kinetics and mechanism of this key step.

In situ UV-Visible (UV-Vis) Spectroscopy can be used to monitor reactions involving colored species or changes in conjugation. While this compound and its simple derivatives may not have strong visible absorptions, changes in the UV region can be monitored to track the progress of reactions that alter the aromatic system, such as cross-coupling reactions. The formation of conjugated biaryl systems often results in a bathochromic (red) shift in the UV-Vis spectrum, which can be followed kinetically.

These advanced techniques provide a dynamic picture of the reaction, complementing the static information obtained from the analysis of isolated products.

Vii. Future Research Directions and Emerging Paradigms for 2 Fluoro 5 Isopropoxypyridine 3 Boronic Acid

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The cross-coupling of 2-substituted nitrogen-containing heteroaryl organoboranes, such as 2-Fluoro-5-isopropoxypyridine-3-boronic acid, presents known challenges. These difficulties include a slower rate of transmetallation due to the electron-deficient nature of the heteroaryl ring and a propensity for the compound to decompose through protodeboronation. mdpi.com Consequently, a primary direction for future research is the development of more efficient and robust catalytic systems specifically tailored for this class of substrates.

Current research has shown that catalysts based on phosphite (B83602) or phosphine (B1218219) oxide ligands are highly active for the Suzuki-Miyaura reaction of 2-pyridyl boron derivatives. mdpi.com Furthermore, the development of air-stable palladium catalysts has proven effective for synthesizing various pyridine (B92270) boronic esters, which are often used as precursors or surrogates for the more sensitive boronic acids. researchgate.net

Future investigations should focus on designing and screening a new generation of catalysts to improve reaction outcomes for this compound. This includes:

Ligand Design: Creating ligands that can accelerate the transmetallation step while minimizing protodeboronation.

Precatalyst Development: Designing palladium precatalysts that form the active catalytic species under conditions where the boronic acid's decomposition is slow. researchgate.net

High-Throughput Screening: Employing automated screening techniques to rapidly evaluate a wide array of ligands, catalysts, and reaction conditions to identify optimal systems for coupling this specific boronic acid with various partners.

The table below summarizes promising catalyst systems that could be adapted and optimized for reactions involving this compound.

| Catalyst System Component | Potential Advantage for Pyridine Boronic Acids | Key Research Focus |

| Phosphite/Phosphine Oxide Ligands | High activity for 2-pyridyl boron derivatives. mdpi.com | Optimization of ligand structure for enhanced stability and selectivity. |

| Air-Stable Palladium Catalysts | Practicality and ease of handling for synthesis. researchgate.net | Application to direct coupling of the boronic acid, not just its ester form. |

| Monodentate Biarylphosphine Ligands | Promotion of coupling with unstable boronic acids. researchgate.net | Development of specific precatalysts for fluorinated pyridine boronic acids. |

| Water-Soluble Ligands (e.g., TXPTS) | Enables reactions in aqueous media (see Green Chemistry). | Balancing reactivity with the stability of the boronic acid in water. |

Exploration of Green Chemistry Principles in Synthetic Methodologies

The growing emphasis on sustainable chemical manufacturing necessitates the development of environmentally benign synthetic methods. For a versatile building block like this compound, integrating green chemistry principles is a critical area for future research.

A significant advancement in green chemistry is the move away from volatile and often toxic organic solvents. Research has demonstrated the feasibility of conducting Suzuki-Miyaura reactions for 2-halogenated pyridines in aqueous media, such as aqueous isopropanol, using a simple Pd(OAc)₂ catalyst under ligand-free conditions. nih.gov This approach not only reduces environmental impact but can also be promoted by the presence of oxygen. nih.gov

Future work should aim to adapt these protocols for this compound. The challenge will be to find conditions where the boronic acid is sufficiently stable in the aqueous environment to participate effectively in the catalytic cycle. The development of fully aqueous or even solvent-free reaction conditions would represent a major step forward in the sustainable application of this compound.

Another pillar of green chemistry is the use of sustainable and recyclable catalysts. Recent developments include catalysts where palladium nanoparticles are supported on materials derived from biomass, such as hydrotalcite-derived N-doped carbon (HT@NC/Pd). nih.gov These heterogeneous catalysts exhibit excellent activity for Suzuki couplings in water and possess the significant advantage of being easily recoverable through simple filtration and reusable for multiple cycles with sustained high performance. nih.gov

A key research direction is the design of similar sustainable catalysts specifically for reactions involving fluorinated pyridine boronic acids. This could involve:

Bio-based Supports: Exploring different forms of biomass as catalyst supports.

Catalyst Immobilization: Developing methods to immobilize homogeneous catalysts onto solid supports to facilitate recovery and reuse.

Base Metal Catalysis: Investigating the use of more abundant and less toxic base metals (e.g., nickel, copper) as alternatives to palladium for cross-coupling reactions.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing offers numerous advantages, including enhanced safety, better process control, improved scalability, and higher yields. General conditions for the Suzuki-Miyaura cross-coupling of heteroaryl halides and boronic acids in continuous flow have been successfully developed, demonstrating excellent yields with low catalyst loadings. nih.govacs.org

Future research should focus on integrating this compound into these platforms. This would enable the rapid and efficient production of a wide array of derivatives. Key areas for investigation include:

Reactor Design: Optimizing reactor configurations (e.g., packed-bed reactors with heterogeneous catalysts) for this specific class of reagents. mdpi.com

Reaction Optimization: Fine-tuning parameters such as residence time, temperature, and reagent concentration to maximize conversion and selectivity in a flow system. vapourtec.com

Telescoped Reactions: Developing multi-step sequences in a continuous flow setup, where this compound is generated and used in a subsequent coupling reaction without isolation of intermediates. acs.org

Furthermore, the amenability of boronic acids to high-throughput synthesis makes them ideal candidates for automated synthesis platforms. researchgate.netnih.gov These platforms can rapidly generate large libraries of compounds for applications in drug discovery and materials science by performing automated sequences of coupling, purification, and deprotection. chemrxiv.orgmerckmillipore.com Applying this technology to this compound would significantly accelerate the exploration of its chemical space. nih.gov

Computational Chemistry Approaches for Predicting Reactivity and Designing New Transformations

Computational chemistry has become an indispensable tool in modern chemical research. Theoretical approaches, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of molecules like this compound.

The presence of fluorine substituents is known to increase the Lewis acidity of boronic compounds, which is a crucial factor in their interactions and reactivity. Computational studies can precisely quantify these electronic effects. Future research leveraging computational chemistry could include:

Reactivity Prediction: Modeling the transition states of key steps in the Suzuki-Miyaura catalytic cycle (oxidative addition, transmetallation, reductive elimination) to predict how the electronic properties of this compound will influence reaction rates and outcomes.

Mechanism Elucidation: Investigating potential side reactions, such as protodeboronation, to understand the factors that lead to decomposition and to design strategies to mitigate it.

Design of New Reactions: Using computational screening to identify new potential reaction partners and transformations for which this boronic acid would be an ideal substrate.

Property Calculation: Predicting key physicochemical properties (e.g., pKa, solubility, electronic properties) of novel molecules derived from this building block before their synthesis.

The table below outlines how different computational methods could be applied.

| Computational Method | Application to this compound | Reference Concept |

| Density Functional Theory (DFT) | Calculate electronic structure, predict reaction pathways and transition state energies. | |

| Time-Dependent DFT (TDDFT) | Predict spectroscopic properties (e.g., UV-Vis, NEXAFS) of the compound and its derivatives. | |

| Molecular Docking | Simulate interactions with biological targets (e.g., enzymes) for drug discovery applications. | |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model the behavior of the molecule within a complex environment, such as a catalyst pocket or a solvent shell. | N/A |

Potential in Materials Science Research as a Synthetic Precursor

Boronic acids are fundamental building blocks in the synthesis of advanced functional materials, including polymers and Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with ordered structures, constructed from molecular building units linked by strong covalent bonds. The reversible formation of boroxine (B1236090) or boronate ester linkages from boronic acid precursors is a primary method for constructing these materials.

This compound is a particularly promising precursor for novel materials. The pyridine nitrogen atom can act as a coordination site for metals or a proton acceptor, the fluorine atom can modulate electronic properties and intermolecular interactions, and the isopropoxy group can influence solubility and morphology.

Future research in this area should explore the use of this compound to synthesize:

Functional Polymers: Creating polymers where the pyridine unit is incorporated into the main chain or as a pendant group, potentially leading to materials with unique optical, electronic, or self-assembly properties.

Covalent Organic Frameworks (COFs): Using it as a linker in combination with other multifunctional building blocks (e.g., polyols) to create highly ordered, porous frameworks. These COFs could be designed for applications in gas storage and separation, catalysis, or sensing. The functional groups on the pyridine ring could be used to tune the pore environment and surface properties of the resulting COF.

The incorporation of this specific building block could lead to materials with tailored properties, such as enhanced thermal stability, specific gas adsorption capabilities, or novel catalytic activity.

Q & A

Q. What are the recommended storage conditions for 2-Fluoro-5-isopropoxypyridine-3-boronic acid to maintain stability?

Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Moisture-sensitive boronic acids degrade via hydrolysis; refrigeration minimizes decomposition. Avoid prolonged exposure to light, which can induce radical side reactions .

Q. What synthetic routes are used to prepare this compound?

Common methods include: